molecular formula C21H24N2O5 B12494027 Methyl 5-{[(4-methylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate

Methyl 5-{[(4-methylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12494027
M. Wt: 384.4 g/mol
InChI Key: OWXQEIPUBNTANL-UHFFFAOYSA-N
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Description

Methyl 5-{[(4-methylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate is an organic compound with a complex structure that includes a benzoate ester, a morpholine ring, and a phenoxyacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-{[(4-methylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, such as 4-methylphenoxyacetic acid and 2-amino-5-morpholin-4-ylbenzoic acid. These intermediates are then coupled through an acylation reaction using reagents like acetic anhydride or acetyl chloride under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[(4-methylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Methyl 5-{[(4-methylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 5-{[(4-methylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyacetyl group can bind to active sites, inhibiting enzyme activity or modulating receptor function. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(4-methylphenoxy)acetyl]amino}benzoate
  • Methyl 4-{[(2-acetamido-5-acetylphenoxy)acetyl]amino}benzoate

Uniqueness

Methyl 5-{[(4-methylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate is unique due to the presence of the morpholine ring, which distinguishes it from other similar compounds

Properties

Molecular Formula

C21H24N2O5

Molecular Weight

384.4 g/mol

IUPAC Name

methyl 5-[[2-(4-methylphenoxy)acetyl]amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C21H24N2O5/c1-15-3-6-17(7-4-15)28-14-20(24)22-16-5-8-19(18(13-16)21(25)26-2)23-9-11-27-12-10-23/h3-8,13H,9-12,14H2,1-2H3,(H,22,24)

InChI Key

OWXQEIPUBNTANL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC

Origin of Product

United States

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